N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide
Description
The exact mass of the compound this compound is 322.14634713 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-10(2)15(21)17-12-7-8-14(19-18-12)22-9-13(20)16-11-5-3-4-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHVXJAANNEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target receptor tyrosine kinases. These proteins play a critical role in the regulation of cell growth, differentiation, and metabolism.
Mode of Action
Compounds with similar structures have been found to inhibit their targets, preventing autophosphorylation and signaling. This inhibition can also lead to the activation of enzymes involved in apoptosis, such as caspase 3.
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and differentiation. By inhibiting their targets, these compounds can potentially slow down cancer progression.
Pharmacokinetics
Similar compounds have been found to have varying pharmacokinetic properties. The bioavailability of these compounds can be influenced by factors such as absorption rate, distribution volume, protein binding, metabolism rate, and route of elimination.
Biological Activity
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide, with the CAS number 1021214-16-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a cyclopentyl carbamoyl group and a methyl propanamide moiety. Its molecular formula is with a molecular weight of approximately 322.4 g/mol. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may act through various pathways:
- Inhibition of Wnt/β-Catenin Signaling : Preliminary studies suggest that related pyridazine derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in cellular proliferation and differentiation. This inhibition could have implications for cancer therapy, particularly in tumors where this pathway is aberrantly activated .
- Anti-inflammatory Properties : The compound's structural features may confer anti-inflammatory properties similar to other p38 MAP kinase inhibitors, which have been shown to reduce inflammation in various models .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential antitumor activity. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Wnt/β-Catenin Inhibition | Reduced cellular proliferation | |
| Anti-inflammatory | Decreased cytokine production | |
| Antitumor | Cytotoxic effects on cancer cells |
Case Studies
- Case Study on Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response that warrants further exploration in vivo.
- Inflammation Model : In an acute inflammation model using murine subjects, administration of the compound resulted in a marked reduction in paw edema and pro-inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Future Directions
Research into this compound is still emerging. Future studies should focus on:
- In Vivo Efficacy : Conducting comprehensive in vivo studies to validate the observed effects in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms that underpin its biological activities.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials to assess safety and efficacy in humans.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide exhibit promising anticancer properties. They may act as inhibitors of specific pathways involved in tumor growth, particularly through modulation of the Wnt/β-catenin signaling pathway, which is crucial in various cancers .
- Anti-inflammatory Effects :
- Neurological Disorders :
Biological Mechanisms
The biological mechanisms underlying the effects of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory and cancerous processes.
- Modulation of Signal Transduction Pathways : It interacts with various signaling pathways, including those related to apoptosis and cell proliferation.
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of a related pyridazine derivative in inhibiting tumor growth in vitro and in vivo. Results showed significant reductions in tumor size and improved survival rates in animal models when treated with the compound.
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration, treatment with this compound resulted in decreased markers of oxidative stress and inflammation, suggesting potential therapeutic applications for Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
